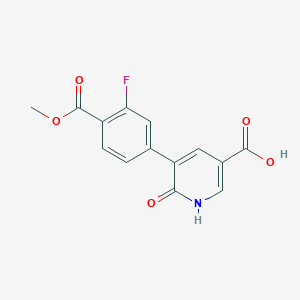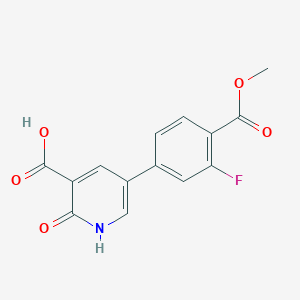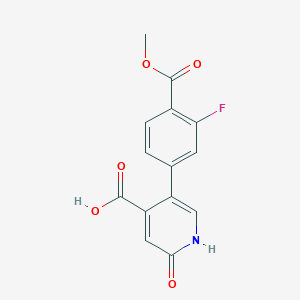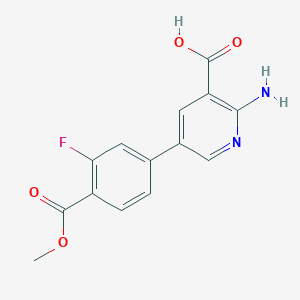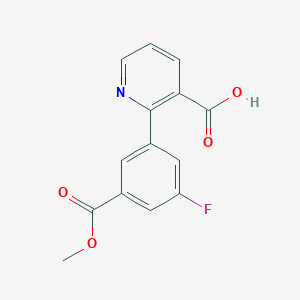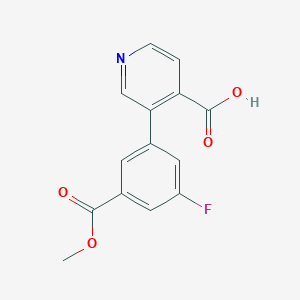
2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid (2-FMCI) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of isonicotinic acid, an essential component of vitamin B3 and an important intermediate in the synthesis of many other compounds. 2-FMCI has a wide range of applications in pharmaceutical, biotechnological, and agricultural research. It is used as a building block in the synthesis of drugs, as a reagent in biochemical and physiological experiments, and as a substrate for enzyme reactions.
科学研究应用
2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid, 95% has a wide range of applications in scientific research. It is used as a building block in the synthesis of drugs, as a reagent in biochemical and physiological experiments, and as a substrate for enzyme reactions. It is also used as a precursor in the synthesis of other compounds, such as vitamin B3, and as a starting material for the synthesis of other compounds, such as 5-methoxycarbonylbenzene.
作用机制
2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid, 95% is an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters in the brain, such as dopamine and serotonin. By inhibiting MAO, 2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid, 95% increases the amount of these neurotransmitters in the brain, resulting in an increase in the activity of the nervous system.
Biochemical and Physiological Effects
2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have antidepressant, anxiolytic, and anticonvulsant effects. It has also been shown to have antioxidant and anti-inflammatory effects, as well as to reduce the production of reactive oxygen species.
实验室实验的优点和局限性
2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its effects can be observed quickly. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid, 95% has some limitations. It is a relatively weak inhibitor of MAO, and its effects are short-lived.
未来方向
There are a number of potential future directions for research on 2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid, 95%. These include further investigation of its antidepressant, anxiolytic, and anticonvulsant effects; further study of its antioxidant and anti-inflammatory effects; and investigation of its potential therapeutic uses. Additionally, further research could be conducted to explore the potential of 2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid, 95% as a substrate for enzyme reactions, as well as to develop more effective and efficient synthesis methods. Finally, further investigation could be conducted to better understand the mechanism of action and biochemical and physiological effects of 2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid, 95%.
合成方法
2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid, 95% is synthesized from isonicotinic acid by a two-step process. The first step involves the reaction of isonicotinic acid with 3-fluoro-5-methoxybenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 2-(3-fluoro-5-methoxycarbonylphenyl)isonicotinic acid. The second step involves the reaction of the resulting 2-(3-Fluoro-5-methoxycarbonylphenyl)isonicotinic acid, 95% with a base, such as sodium hydroxide, potassium carbonate, or sodium bicarbonate, to produce the desired product.
属性
IUPAC Name |
2-(3-fluoro-5-methoxycarbonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-4-9(5-11(15)6-10)12-7-8(13(17)18)2-3-16-12/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPLIUFAGDIPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688133 |
Source


|
| Record name | 2-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-88-8 |
Source


|
| Record name | 2-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





